molecular formula C9H13N3 B2384937 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 704-62-1

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No.: B2384937
CAS No.: 704-62-1
M. Wt: 163.224
InChI Key: VHVMBCWUQXQEFL-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 2-aminobenzylamine with acetone in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted quinazoline compounds .

Comparison with Similar Compounds

6-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 6-position and the tetrahydro structure can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h5-6H,2-4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVMBCWUQXQEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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